Pentyl hexanoate
Overview
Description
{11})H({22})O(_{2}). It is commonly found in various fruits such as apples and pineapples, contributing to their characteristic aromas . This compound is part of a broader class of esters, which are known for their pleasant odors and are widely used in the flavor and fragrance industries.
Mechanism of Action
Target of Action
Pentyl hexanoate, also known as an ester, is primarily targeted at olfactory receptors . These receptors play a crucial role in the sense of smell. The compound’s interaction with these receptors contributes to the characteristic aroma of certain fruits, such as apples and pineapples .
Mode of Action
As an ester, this compound is formed from a carboxylic acid (hexanoic acid) and an alcohol (pentanol) through a process known as esterification . The compound interacts with its targets, the olfactory receptors, by binding to them and triggering a signal transduction pathway. This leads to the perception of a specific smell.
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the synthesis and breakdown of esters. In the synthesis process, a carboxylic acid and an alcohol react to form an ester and water in a reaction catalyzed by an acid. The breakdown or hydrolysis of esters, on the other hand, occurs under basic conditions or enzymatically, leading to the formation of a carboxylic acid and an alcohol .
Result of Action
The primary result of this compound’s action is the elicitation of a specific smell due to its interaction with olfactory receptors . This contributes to the characteristic aroma of certain fruits, such as apples and pineapples .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentyl hexanoate is typically synthesized through an esterification reaction between hexanoic acid and pentanol. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Hexanoic acid+Pentanol→Pentyl hexanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is often carried out under reduced pressure to facilitate the removal of water and drive the equilibrium towards ester formation. The product is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions: Pentyl hexanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanoic acid and pentanol.
Reduction: Although less common, esters can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.
Transesterification: this compound can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Another alcohol, acid or base catalyst.
Major Products:
Hydrolysis: Hexanoic acid and pentanol.
Reduction: Hexanol and pentanol.
Transesterification: A different ester and alcohol.
Scientific Research Applications
Pentyl hexanoate has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of volatile compounds.
Biology: Studied for its role in the natural aroma of fruits and its potential use in bioengineering to produce flavor compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products.
Comparison with Similar Compounds
Pentyl butyrate: Found in fruits, has a fruity aroma.
Pentyl pentanoate: Also found in fruits, contributes to their aroma.
Pentyl hexanoate stands out due to its specific combination of hexanoic acid and pentanol, which gives it a distinct aroma compared to other esters.
Properties
IUPAC Name |
pentyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-7-9-11(12)13-10-8-6-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFZKAGPPQGDDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047581 | |
Record name | n-Amyl caproate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a fruity odour | |
Record name | Pentyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036229 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | n-Amyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/216/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, propylene glycol, fixed oils: insoluble in glycerol, water, 1 ml in 1 ml 80% alcohol (in ethanol) | |
Record name | n-Amyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/216/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.858-0.863 | |
Record name | n-Amyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/216/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
540-07-8 | |
Record name | Pentyl hexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=540-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | n-Amyl caproate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PENTYL HEXANOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53794 | |
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Record name | PENTYL HEXANOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hexanoic acid, pentyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | n-Amyl caproate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentyl hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMYL HEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M61M1AL1H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Pentyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036229 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-47 °C | |
Record name | Pentyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036229 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Pentyl Hexanoate in the life cycle of the apple maggot fly (Rhagoletis pomonella)?
A1: this compound is a volatile compound naturally emitted by host fruits of the apple maggot fly. Research has shown that this ester is a key component of the complex blend of volatiles that attract the flies to their host fruits for mating and oviposition. [, ] This attraction is highly specific, with flies demonstrating a preference for specific chain lengths and structures within the ester group. []
Q2: How does the structure of this compound contribute to its biological activity?
A2: Studies using electroantennograms (EAG) and wind tunnel bioassays have revealed that the apple maggot fly exhibits a high degree of olfactory specificity to this compound and similar esters. [] The most potent attractants are straight-chain esters with a total length of 10-11 carbons, with the acid portion containing 6-8 carbons and the alcohol portion 3-5 carbons. [] Branching of the carbon chain or deviations from this ideal size significantly reduce the compound's attractiveness to the flies.
Q3: Can this compound be used for monitoring or controlling apple maggot fly populations?
A3: Research suggests that synthetic blends containing this compound are highly effective in attracting apple maggot flies. [, ] In field trials, traps baited with a blend containing this compound, along with other apple volatiles like butyl butanoate, propyl hexanoate, butyl hexanoate, and hexyl butanoate, were highly successful in capturing both male and female flies. [] This suggests that such blends could be valuable tools for monitoring and potentially controlling apple maggot fly populations in orchards.
Q4: Beyond apple maggot flies, are there other insects attracted to this compound?
A4: While the provided research focuses on apple maggot flies, this compound has been identified in the volatile profiles of other fruits, including Mayhaw species (Crataegus series Aestivales). [] This suggests a potential role for this compound in attracting other insect species that utilize these fruits as hosts. Further research is needed to explore the broader ecological significance of this compound.
Q5: What are the implications of inhibited ester biosynthesis under anoxic conditions?
A6: The reduced production of esters like this compound under anoxic conditions, such as those found in ultra-low oxygen controlled atmosphere storage, could contribute to the development of off-flavors in apples. [] This highlights the importance of maintaining optimal oxygen levels during storage to preserve the desired flavor profiles of apples, which are influenced by the presence of specific volatile esters.
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